molecular formula C23H20FNO4S B10829338 4-[[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]methyl]benzoic acid

4-[[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]methyl]benzoic acid

Cat. No.: B10829338
M. Wt: 425.5 g/mol
InChI Key: WXDKVCQSVUOFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for compound 47 involves several key steps. The starting material is 4-fluorophenylmethyl, which undergoes a series of reactions to form the final product. The reaction conditions include the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods for compound 47 would likely involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Compound 47 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound 47 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the EP 4 receptor and its role in various biological processes. In biology and medicine, compound 47 is used to investigate the immunosuppressive effects of EP 4 /PGE 2 signaling in the tumor microenvironment .

Mechanism of Action

The mechanism of action of compound 47 involves its selective antagonism of the EP 4 receptor. By blocking this receptor, compound 47 inhibits the signaling pathway mediated by prostaglandin E2 (PGE 2), which is known to have immunosuppressive effects in the tumor microenvironment . This inhibition can potentially enhance the immune response against tumors and reduce tumor growth.

Properties

Molecular Formula

C23H20FNO4S

Molecular Weight

425.5 g/mol

IUPAC Name

4-[[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]methyl]benzoic acid

InChI

InChI=1S/C23H20FNO4S/c24-17-7-3-14(4-8-17)11-19-21(18-9-10-29-13-20(18)30-19)22(26)25-12-15-1-5-16(6-2-15)23(27)28/h1-8H,9-13H2,(H,25,26)(H,27,28)

InChI Key

WXDKVCQSVUOFSK-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=C(S2)CC3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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